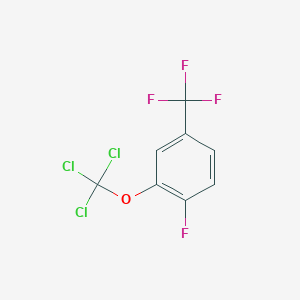

1-Fluoro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-fluoro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3F4O/c9-8(10,11)16-6-3-4(7(13,14)15)1-2-5(6)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGBDELOATWQEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)OC(Cl)(Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination and Formation of Trichloromethyl Intermediates

- Starting Material: 4-trichloromethyl-benzotrichloride or trifluoromethylbenzene derivatives.

- Reagents: Aluminium chloride (AlCl3), acetyl chloride (CH3COCl), and chlorine gas (Cl2).

- Conditions: Chlorination is conducted under controlled temperature (90–100°C) with continuous chlorine gas flow (15–20 LPH) and UV irradiation to facilitate radical chlorination.

- Process: The trifluoromethyl group on benzotrifluoride is chlorinated to form trichloromethyl groups, producing intermediates such as 1,3-bis-(trichloromethyl)-benzene and 4-trichloromethyl-benzotrifluoride.

- Isolation: The reaction mixture is purged with nitrogen to remove dissolved chlorine and hydrogen chloride, followed by solvent removal and fractional distillation to isolate crude products.

Fluorination Using Anhydrous Hydrogen Fluoride

- Starting Material: Trichloromethyl-benzotrichloride or bis-(trichloromethyl)-chlorobenzene derivatives.

- Reagents: Anhydrous hydrogen fluoride (HF).

- Conditions: The reaction is performed in stainless steel autoclaves at 80–100°C under pressures ranging from 2 to 25 bars. During the reaction, hydrogen chloride (HCl) is continuously released and vented.

- Process: Chlorine atoms in the trichloromethyl groups are replaced by fluorine atoms through chlorine/fluorine exchange, yielding fluorodichloromethyl and trifluoromethyl derivatives.

- Purification: The reaction mixture is cooled, washed with dilute hydrochloric acid and water, and the organic phase is dried. Fractional distillation under reduced pressure isolates the fluorinated intermediates.

Formation of Trichloromethoxy Substituent

- Starting Material: Chlorinated or fluorinated benzene derivatives.

- Reagents: Trichloromethyl chloroformate or related trichloromethylating agents.

- Conditions: The reaction is typically conducted under controlled temperature and pressure with a base to facilitate substitution of a chlorine or fluorine atom with the trichloromethoxy group.

- Process: The nucleophilic substitution introduces the trichloromethoxy substituent onto the aromatic ring, yielding this compound.

- Purification: The product is purified by distillation or crystallization to achieve high purity.

Alternative Routes via Trifluoromethoxybenzene Intermediates

- Step 1: Preparation of trichloromethoxybenzene by chlorination and substitution.

- Step 2: Conversion of trichloromethoxybenzene to trifluoromethoxybenzene by treatment with anhydrous HF at 80°C for 4–6 hours under pressure (30–35 kg/cm²).

- Step 3: Nitration or further substitution to introduce additional functional groups as needed.

- Isolation: Purification by distillation and solvent extraction yields high-purity trifluoromethoxybenzene derivatives.

Data Table: Key Reaction Parameters and Yields

| Step | Starting Material | Reagents/Conditions | Temperature (°C) | Pressure (bars) | Reaction Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|---|

| Chlorination | 4-trichloromethyl-benzotrichloride | AlCl3, Acetyl chloride, Cl2, UV irradiation | 90–100 | Atmospheric | 4–5 hours | ~30 | Distillation |

| Fluorination | Trichloromethyl-benzotrichloride | Anhydrous HF | 80–100 | 2–25 | 2–6 hours | 30–35 | Washing, Distillation |

| Trichloromethoxy substitution | 2-chloro-4-fluorobenzene | Trichloromethyl chloroformate, base | Controlled | Controlled | Several hours | Not specified | Distillation, Crystallization |

| Trifluoromethoxy formation | Trichloromethoxybenzene | Anhydrous HF | 80 | 30–35 kg/cm² | 4–6 hours | Not specified | Distillation |

Research Findings and Analytical Data

- Gas chromatography analysis of reaction mixtures shows complex compositions with multiple chlorinated and fluorinated aromatic species, including 1,3-bis-(trichloromethyl)-benzene and 1-(trifluoromethyl)-3-(trichloromethyl)-benzene, indicating partial substitution and side reactions during fluorination.

- Purity of trifluoromethoxybenzene intermediates can reach 90–99.5% after purification steps involving distillation and solvent extraction.

- The reaction pressure and temperature critically influence the extent of chlorine/fluorine exchange and product distribution.

- Continuous venting of hydrogen chloride during fluorination is essential to drive the reaction forward and maintain safety.

Chemical Reactions Analysis

1-Fluoro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Fluorination: The compound can be further fluorinated under specific conditions to introduce additional fluorine atoms.

Common reagents used in these reactions include fluorinating agents, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Materials Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.

Pharmaceutical Research: It may be used in the synthesis of pharmaceutical intermediates and active compounds.

Mechanism of Action

The mechanism by which 1-Fluoro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene exerts its effects involves the interaction of its fluorine and chlorine atoms with various molecular targets. The pathways involved in its reactions typically include elimination-addition mechanisms, where the substitution of chlorine atoms by fluorine occurs .

Comparison with Similar Compounds

Structural and Electronic Properties

The substituents on the benzene ring critically influence electronic and steric behavior:

Table 1: Key Properties of Selected Analogs

Research Findings and Challenges

Biological Activity

1-Fluoro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene, with the CAS number 1417567-61-3, is an organic compound notable for its unique combination of halogenated substituents on a benzene ring. This compound has garnered attention in various fields, including organic synthesis, materials science, and pharmaceutical research, due to its potential biological activities and chemical reactivity.

This compound is characterized by the presence of both fluorine and chlorine atoms, which significantly influence its chemical behavior. The synthesis typically involves the reaction of 1-fluoro-2-trifluoromethoxy-1,1,2-trichloroethane with fluorinating agents under controlled conditions. The reaction mechanisms often include dehydrochlorination and substitution reactions where chlorine is replaced by fluorine through elimination-addition processes.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The presence of electronegative halogens (fluorine and chlorine) enhances its reactivity, allowing it to engage in nucleophilic substitution reactions. This reactivity may lead to the formation of complexes with biomolecules, potentially altering their function or stability.

Biological Activity Overview

Research into the biological activity of this compound has revealed several significant findings:

- Antimicrobial Activity : Preliminary studies indicate that halogenated compounds can exhibit antimicrobial properties. The specific activity of this compound against various pathogens remains to be fully elucidated but suggests potential as an antimicrobial agent.

- Toxicological Studies : Toxicity evaluations have shown that high doses can lead to adverse effects on reproductive systems and other organs. For instance, studies in animal models have indicated that following inhalation exposure, the compound accumulates in adipose tissue and other organs, leading to potential systemic toxicity .

- Sensitization Potential : The compound has been evaluated for sensitization potential using local lymph node assays (LLNA). Results indicated a weak sensitization potential with stimulation indices suggesting low risk at certain concentrations .

Case Studies

Several case studies have explored the biological implications of compounds similar to or including this compound:

- In Vivo Toxicity Assessments : In a study involving repeated oral exposure in mice, effects such as minimal liver hypertrophy were observed at high doses (≥1000 mg/kg). The no-observed-adverse-effect level (NOAEL) was determined to be 50 mg/kg based on observed kidney effects .

- Metabolic Pathways : Following intravenous administration in animal models, the biological half-life was reported to be approximately 19 hours, indicating prolonged systemic exposure which could influence pharmacokinetics and toxicity profiles .

Comparative Analysis

The biological activity of this compound can be compared with similar halogenated compounds:

| Compound Name | CAS Number | Biological Activity | Notable Findings |

|---|---|---|---|

| 1-Fluoro-2-(trifluoromethoxy)benzene | 1417567-80-6 | Moderate | Exhibits similar reactivity but lacks trichloromethoxy group |

| 1-Fluoro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene | 1417567-61-3 | Antimicrobial potential | Weak sensitization potential observed |

Q & A

Basic: What synthetic methodologies are effective for preparing 1-Fluoro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene, and how can reaction efficiency be validated?

Answer:

A common approach involves nucleophilic aromatic substitution or Ullmann-type coupling for introducing functional groups. For example, describes a reaction using 1-chloro-4-(trifluoromethyl)benzene as a starting material under General Procedure 1, achieving a 50% 19F NMR yield . To validate efficiency:

- Use 19F NMR spectroscopy to monitor fluorine-containing intermediates (e.g., δ = -58.79 ppm and -63.39 ppm for trifluoromethyl and trichloromethoxy groups) .

- Employ RP-HPLC for purity assessment, as demonstrated in , where trans-4-(4-(trifluoromethoxy)phenoxy)cyclohexylamine was isolated with 93% yield and 100% purity .

Basic: How do substituents (e.g., -OCHCl₃ vs. -CF₃) influence electronic effects and reactivity in this compound?

Answer:

The electron-withdrawing nature of -CF₃ and -OCHCl�3 groups significantly deactivates the benzene ring, directing electrophilic attacks to specific positions. highlights that trifluoromethyl groups induce meta/para-directing effects , while trichloromethoxy groups may enhance electrophilic substitution resistance due to steric and electronic factors. For mechanistic studies:

- Perform DFT calculations to map electron density distributions.

- Compare reaction rates with analogs like 1-chloro-4-(trifluoromethyl)benzene () to isolate substituent effects .

Advanced: What strategies resolve discrepancies between 19F NMR yields and isolated yields in fluorinated intermediates?

Answer:

Discrepancies often arise from volatile byproducts or incomplete purification . To address this:

- Cross-validate using LC-MS (e.g., used LCMS(ESI) to confirm [M+H]+ ions) .

- Optimize workup procedures: achieved a 52% isolated yield by chromatographic separation (10% ethyl acetate/hexane) after identifying E/Z isomers via 1H NMR coupling constants .

Advanced: How can stereochemical outcomes (E/Z ratios) be controlled in derivatives of this compound?

Answer:

achieved 64:36 E/Z selectivity in a fluorovinyl triazole derivative using DBU as a base and THF solvent. Key strategies include:

- Solvent polarity tuning : Polar aprotic solvents favor specific transition states.

- Temperature control : Lower temperatures stabilize kinetic products.

- Chiral catalysts : For enantioselective synthesis, consider enzymatic methods (e.g., ’s enzyme-mediated sulfoxidation with >99% ee) .

Advanced: What analytical techniques are critical for characterizing labile intermediates during synthesis?

Answer:

- Multinuclear NMR : 19F NMR (e.g., δ = -57.76 ppm in ) and 13C NMR for tracking trifluoromethyl/trichloromethoxy groups .

- HRMS : Validate molecular formulas (e.g., used HRMS(ESI) to confirm [M+H]+) .

- X-ray crystallography : Resolve ambiguous stereochemistry (not explicitly in evidence but recommended for advanced studies).

Basic: How can researchers mitigate hazards associated with handling this compound?

Answer:

- Follow protocols in : Use gloves, masks, and fume hoods to avoid skin/eye contact.

- Dispose waste via professional treatment (e.g., halogenated byproducts require specialized disposal) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.